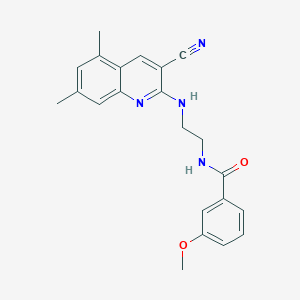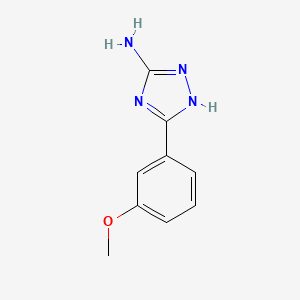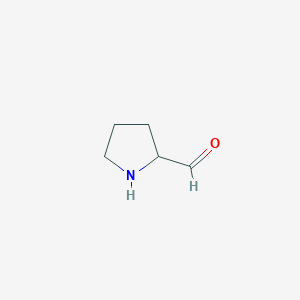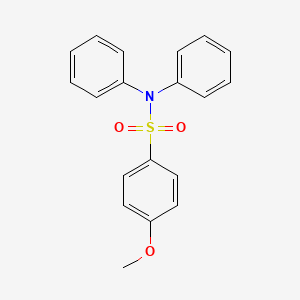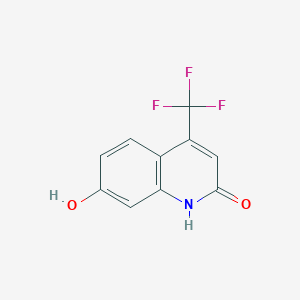
2,7-二羟基-4-三氟甲基喹啉
描述
2,7-Dihydroxy-4-trifluoromethylquinoline is a synthetic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The molecular formula of 2,7-Dihydroxy-4-trifluoromethylquinoline is C10H6F3NO2, and it has a molecular weight of 229.16 g/mol .
科学研究应用
2,7-Dihydroxy-4-trifluoromethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of action against various pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific properties, such as enhanced fluorescence for imaging applications.
准备方法
The synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline involves several steps, typically starting with the preparation of the quinoline core. One common method involves the reaction of 2,7-dihydroxyquinoline with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the trifluoromethyl group at the 4-position of the quinoline ring .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
2,7-Dihydroxy-4-trifluoromethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups at the 2 and 7 positions can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
作用机制
The mechanism of action of 2,7-Dihydroxy-4-trifluoromethylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . In cancer research, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
相似化合物的比较
2,7-Dihydroxy-4-trifluoromethylquinoline can be compared with other quinoline derivatives such as:
7-Hydroxy-4-trifluoromethylquinoline: Similar in structure but lacks the additional hydroxyl group at the 2-position, which can influence its reactivity and biological activity.
4-Hydroxy-2-quinoline:
2,7-Dihydroxyquinoline: Does not have the trifluoromethyl group, making it less hydrophobic and potentially less active in certain biological assays.
The uniqueness of 2,7-Dihydroxy-4-trifluoromethylquinoline lies in its trifluoromethyl group, which enhances its lipophilicity and can improve its ability to cross cell membranes, making it a more potent compound in various applications .
属性
IUPAC Name |
7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSNZIBWDMNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419820 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73496-29-4 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


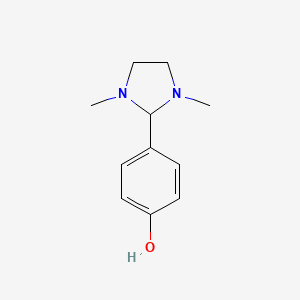
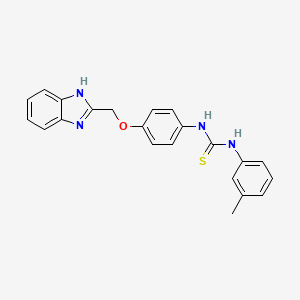
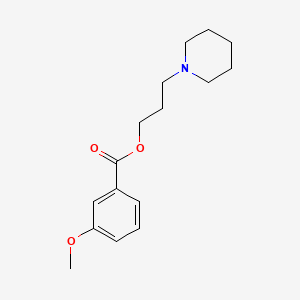
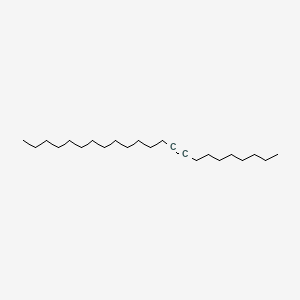
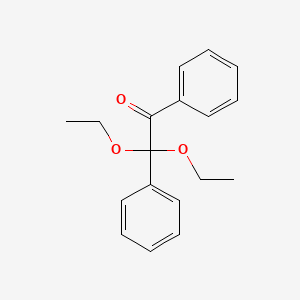
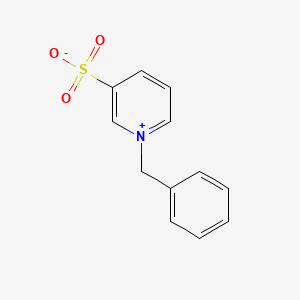
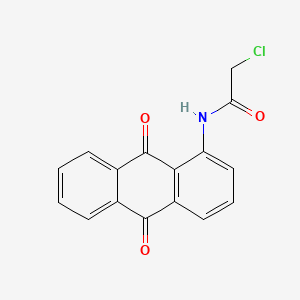
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)


